2-[(3-Bromophenyl)methyl]piperidine
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Overview
Description
“2-[(3-Bromophenyl)methyl]piperidine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis and functionalization have been reviewed in several papers .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “this compound” would include this piperidine ring with a 3-Bromophenylmethyl group attached.Chemical Reactions Analysis
Piperidines play a significant role in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .Scientific Research Applications
Synthesis and Chemical Reactions
- Radical cyclization of certain bromophenylamino compounds provides spiro[indole-piperidine] derivatives. This process demonstrates the utility of bromophenyl compounds in synthesizing complex organic structures (Sulsky et al., 1999).
- Piperidine reacts with 3-bromo-3-buten-2-one, forming captodative formyl- and acyl(amino)alkenes, showcasing its role in creating novel chemical entities (Rulev et al., 2003).
- N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine demonstrates the formation of Schiff bases, highlighting the role of bromophenyl compounds in producing novel chemical structures (Warad et al., 2016).
Medical and Biological Applications
- DTCM-glutarimide, a novel piperidine compound, shows promise as an anti-inflammatory agent and in prolonging graft survival in heart transplantation experiments (Takeiri et al., 2011).
- Synthesis of N-Mannich bases of 3-(2-bromophenyl)-pyrrolidine-2,5-diones and their effectiveness in anticonvulsant activity highlights the therapeutic potential of bromophenyl derivatives in epilepsy treatment (Obniska et al., 2012).
- Piperidine's distribution in the brain and its possible role in behavior regulation, including in psychiatric disorders, is a significant area of study (Abood et al., 1961).
Chemical and Physical Properties
- The study of the molecular structure of methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate reveals insights into hydrogen bonding and molecular interactions in piperidine derivatives (Khan et al., 2013).
Safety and Hazards
Future Directions
Piperidines are crucial in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of new piperidine derivatives like “2-[(3-Bromophenyl)methyl]piperidine” and their potential applications in medicine could be a promising direction for future research.
Mechanism of Action
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been studied for their potential as inhibitors of various kinases . The compound’s interaction with its targets and any resulting changes would depend on the specific biochemical context.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives have been studied for their potential pharmacological applications .
Biochemical Analysis
Biochemical Properties
It is known that piperidine, a component of this compound, is an organic compound with a six-membered ring containing five methylene bridges and one amine bridge . The presence of the bromophenyl group may influence its interactions with enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-11-5-3-4-10(8-11)9-12-6-1-2-7-14-12/h3-5,8,12,14H,1-2,6-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHJYWWTKDBKNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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